molecular formula C6H12N2O B13215115 2-Cyclopropyl-2-methoxyethanimidamide

2-Cyclopropyl-2-methoxyethanimidamide

Cat. No.: B13215115
M. Wt: 128.17 g/mol
InChI Key: ZHLUOBUQONWVAJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxyethanimidamide is a chemical compound with the molecular formula C6H13N2O It is known for its unique structure, which includes a cyclopropyl group and a methoxy group attached to an ethanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyethanimidamide typically involves the reaction of cyclopropylamine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-2-methoxyethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyethanimidamide involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, which can lead to the formation of covalent bonds with target enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-methoxyethanamine
  • 2-Cyclopropyl-2-methoxyethanone
  • 2-Cyclopropyl-2-methoxyethanol

Uniqueness

2-Cyclopropyl-2-methoxyethanimidamide is unique due to its combination of a cyclopropyl group and a methoxy group attached to an ethanimidamide backbone. This structure imparts distinct chemical properties, making it a valuable compound for research and development in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-cyclopropyl-2-methoxyethanimidamide

InChI

InChI=1S/C6H12N2O/c1-9-5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H3,7,8)

InChI Key

ZHLUOBUQONWVAJ-UHFFFAOYSA-N

Canonical SMILES

COC(C1CC1)C(=N)N

Origin of Product

United States

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